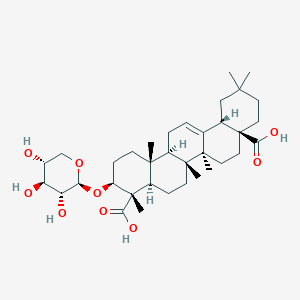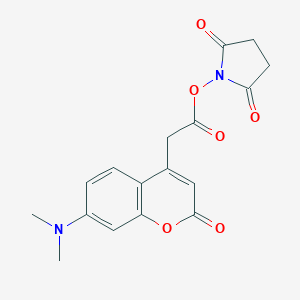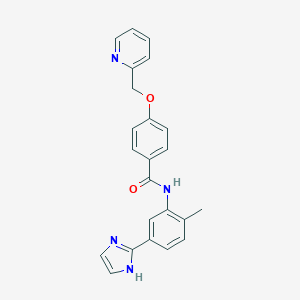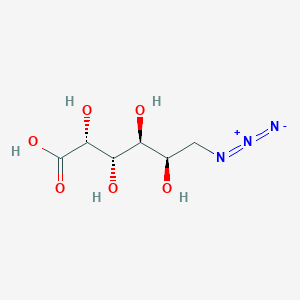
Dibenzyl malonate
Overview
Description
Dibenzyl malonate is an organic compound with the molecular formula C₁₇H₁₆O₄ . It is a diester of malonic acid, where both ester groups are benzyl esters. This compound is a clear, colorless to pale yellow liquid at room temperature and is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Dibenzyl malonate has been shown to inhibit HIV infection by interfering with the formation of hydrogen bonds at the active site of the reverse transcriptase enzyme . The reverse transcriptase enzyme is crucial for the replication of the HIV virus, making it a primary target of many antiretroviral drugs.
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom in the compound. This forms a covalent bond with the 4’-hydroxyl group on the ribose sugar . This reaction releases water and leads to an irreversible inhibition of HIV replication .
Biochemical Pathways
It is known that the compound interferes with the replication of the hiv virus by inhibiting the reverse transcriptase enzyme . This disruption of the viral replication process can have downstream effects on other biochemical pathways within the cell.
Pharmacokinetics
The compound’s effectiveness in inhibiting hiv replication suggests that it may have suitable bioavailability and metabolic stability for use as a therapeutic agent .
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication. By forming a covalent bond with the 4’-hydroxyl group on the ribose sugar, this compound effectively inhibits the reverse transcriptase enzyme, leading to an irreversible halt in HIV replication .
Biochemical Analysis
Biochemical Properties
Dibenzyl malonate plays a role in biochemical reactions, particularly in the direct asymmetric reaction with N - tert -butoxycarbonyl aldimines in the presence of Yb (OTf) 3 and iPr-pybox (pybox = pyridine bisoxazoline) complexes . The nature of these interactions involves the formation of complex structures that facilitate biochemical reactions .
Cellular Effects
It is known to interact with various biomolecules, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It may bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl malonate can be synthesized through the esterification of malonic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
Malonic Acid+2Benzyl Alcohol→Dibenzyl Malonate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation under reduced pressure to remove any unreacted starting materials and by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes to form benzylidene malonates.
Hydrogenation: The benzyl groups can be removed through hydrogenation to yield malonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Knoevenagel Condensation: Catalysts like piperidine or pyridine in ethanol or methanol.
Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas atmosphere.
Major Products:
Benzylidene Malonates: Formed through Knoevenagel condensation.
Malonic Acid Derivatives: Obtained through hydrogenation of this compound.
Scientific Research Applications
Dibenzyl malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the manufacture of fine chemicals, agrochemicals, and polymers.
Comparison with Similar Compounds
- Dimethyl Malonate
- Diethyl Malonate
- Diisopropyl Malonate
- Di-tert-butyl Malonate
Comparison: Dibenzyl malonate is unique due to the presence of benzyl ester groups, which provide steric hindrance and influence the reactivity of the compound. Compared to dimethyl malonate and diethyl malonate, this compound is less prone to hydrolysis and offers different reactivity patterns in organic synthesis. The benzyl groups can also be selectively removed through hydrogenation, providing additional synthetic flexibility .
Properties
IUPAC Name |
dibenzyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCSKVXWRJEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164478 | |
| Record name | Dibenzyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15014-25-2 | |
| Record name | Dibenzyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15014-25-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dibenzyl malonate?
A1: this compound has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.
Q2: Is there any spectroscopic data available for characterizing this compound?
A2: While the provided research papers primarily focus on the applications of this compound, they do mention the use of single-crystal X-ray diffraction to determine the structures of complexes formed between this compound and titanium(IV) chloride. [, ] These studies provide insights into the coordination chemistry of this compound.
Q3: What are the main catalytic applications of this compound?
A3: this compound commonly serves as a reactant in asymmetric Michael addition reactions. [, , , , , , ] These reactions enable the construction of carbon-carbon bonds with high stereoselectivity, crucial for synthesizing chiral molecules.
Q4: How does the choice of catalyst influence the outcome of these reactions?
A4: Research has shown that various catalysts, including heterobimetallic complexes, [, ] chiral organocatalysts, [, ] and lanthanide-based catalysts, [, ] effectively promote asymmetric Michael additions of this compound. The specific catalyst choice significantly impacts the reaction yield and enantioselectivity. For instance, a La Li–BINOL catalyst system exhibited significant acceleration of asymmetric nitroaldol reactions without compromising the optical purity of the products. []
Q5: Are there any examples of this compound being used in heterogeneous catalysis?
A5: Yes, researchers have successfully immobilized a chiral polymer-supported Jorgensen—Hayashi-type organocatalyst on a layered heterogeneous catalyst containing bimetallic alloy nanoparticles. [, ] This bifunctional catalyst facilitated a sequential aerobic oxidation—asymmetric Michael reaction using this compound, demonstrating the compound's utility in heterogeneous catalytic systems.
Q6: How does the structure of the Michael acceptor influence the reactivity with this compound?
A6: Studies have investigated Michael additions of this compound to various acceptors, including chalcones, cyclic enones, and α,β-unsaturated N-acylpyrroles. [, , ] The choice of acceptor significantly influences reactivity and stereoselectivity. Notably, a study highlighted the enhanced reactivity of dithiomalonates compared to this compound in reactions with chalcones and enones under mechanochemical conditions. []
Q7: Are there any studies investigating the compatibility of this compound with different materials?
A7: While the provided research primarily focuses on the reactivity of this compound, a study investigated its use in the transesterification reaction with benzyl alcohol using various solid acid catalysts. [] This research explored the influence of different support materials, including modified rice husk silica, on catalytic activity, highlighting the importance of material compatibility in optimizing reaction outcomes.
Q8: How do structural modifications of malonates affect their reactivity in Michael additions?
A8: Research suggests that modifying the ester groups in malonates can impact their reactivity. For example, dithiomalonates exhibited higher reactivity compared to this compound in Michael additions to enones under mechanochemical conditions. [] This difference in reactivity highlights the influence of the thioester group on the reaction pathway.
Q9: Are there any computational studies exploring the reactivity of this compound?
A9: While the provided research primarily focuses on experimental investigations, a study employed DFT calculations to understand the mechanism of the mechanochemical Michael addition of dithiomalonates to enones. [] Such computational approaches can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and reaction conditions.
Q10: Are there any reported applications of this compound in the synthesis of biologically relevant molecules?
A10: Yes, this compound has been employed in the synthesis of various biologically relevant molecules. For instance, it served as a starting material in the preparation of all four stereoisomers of coronamic acid, a natural product with plant growth-regulating properties. [, ] Additionally, researchers utilized this compound in a synthetic route to β-carboxyaspartic acid, an amino acid found in certain proteins. []
Q11: What are the environmental implications of using this compound?
A11: While specific data on the environmental impact of this compound is limited in the provided research, researchers are increasingly exploring greener alternatives and sustainable practices in chemical synthesis. Utilizing heterogeneous catalysts, [, ] exploring mechanochemical synthesis, [] and sourcing catalysts from biowaste [] represent promising avenues for minimizing the environmental footprint associated with this compound and similar compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


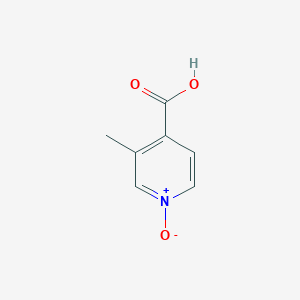

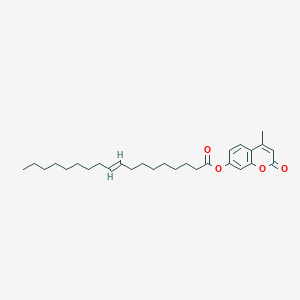
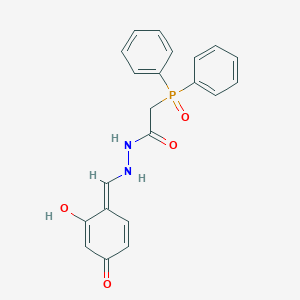
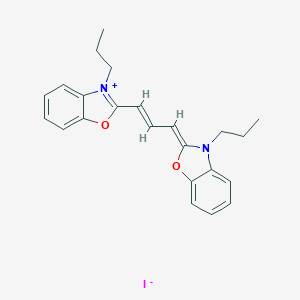
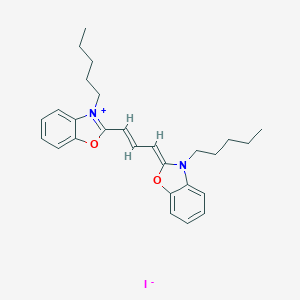
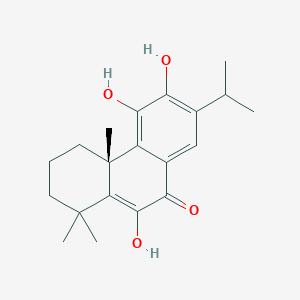
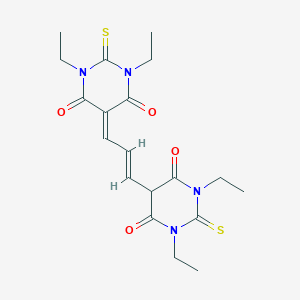
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
